creatinine

Übersicht

Beschreibung

creatinine, also known as Carcalon, creatine, substance X, or drug X, is a compound that was once marketed as a cancer treatment in the 1950s and early 1960s. Despite its initial promotion as a cure for cancer, scientific evidence has shown that this compound does not possess any therapeutic value. It was later revealed that this compound consists primarily of the amino acid creatine dissolved in mineral oil .

Vorbereitungsmethoden

The preparation of creatinine was initially shrouded in secrecy. Stevan Durovic, a Yugoslavian physician, claimed that the substance was derived from horse serum inoculated with Actinomyces bovis. subsequent analyses revealed that this compound is essentially creatine dissolved in mineral oil

Analyse Chemischer Reaktionen

Given that creatinine is primarily composed of creatine, its chemical reactions are similar to those of creatine. Creatine can undergo various chemical reactions, including:

Oxidation: Creatine can be oxidized to form this compound.

Reduction: Creatine can be reduced to form creatinol.

Substitution: Creatine can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are this compound and creatinol .

Wissenschaftliche Forschungsanwendungen

creatinine was initially promoted as a cancer treatment, but extensive scientific research has shown that it is ineffective in treating cancer or any other disease. The compound’s lack of therapeutic value has limited its applications in scientific research. the controversy surrounding this compound has provided valuable insights into the placebo effect and the importance of rigorous scientific evaluation of medical treatments .

Wirkmechanismus

The exact mechanism of action of creatinine was never fully understood, primarily because it was later revealed to be ineffective. Initial claims suggested that this compound had anti-cancer properties, but these claims were not supported by scientific evidence. The compound’s primary component, creatine, does not have any known anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

creatinine is essentially creatine dissolved in mineral oil. Creatine is a naturally occurring amino acid derivative found in muscle tissue. Similar compounds include:

This compound: A breakdown product of creatine, commonly found in urine.

Creatinol: A reduced form of creatine.

Creatine phosphate: A phosphorylated form of creatine that plays a role in energy storage in muscles.

This compound’s uniqueness lies in its controversial history and the fact that it was marketed as a cancer treatment despite lacking therapeutic value .

Conclusion

This compound serves as a cautionary tale in the history of medical treatments. Its promotion as a cancer cure without scientific backing highlights the importance of rigorous scientific evaluation and the potential dangers of unproven treatments. While this compound itself does not have any therapeutic value, its story has contributed to our understanding of the placebo effect and the need for evidence-based medicine.

Eigenschaften

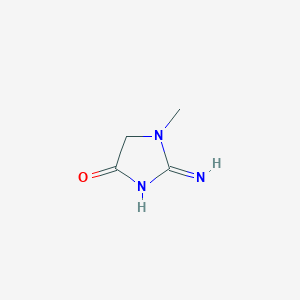

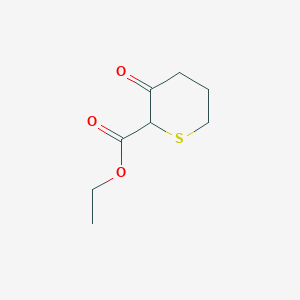

Molekularformel |

C4H7N3O |

|---|---|

Molekulargewicht |

113.12 g/mol |

IUPAC-Name |

2-imino-1-methylimidazolidin-4-one |

InChI |

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8) |

InChI-Schlüssel |

DDRJAANPRJIHGJ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CC(=O)NC1=N |

melting_point |

303 °C (decomposes) |

Physikalische Beschreibung |

Solid |

Löslichkeit |

80.1 mg/mL at 16 °C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-5-iodo-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B8817314.png)

![N-Cyclohexylbenzo[d]thiazole-2-sulfonamide](/img/structure/B8817373.png)

![(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methanol](/img/structure/B8817398.png)